molecular formula C14H19BrO4 B8700355 methyl 4-(5-bromopentoxy)-3-methoxybenzoate

methyl 4-(5-bromopentoxy)-3-methoxybenzoate

Cat. No.: B8700355
M. Wt: 331.20 g/mol
InChI Key: RVQPBCBFVAGPST-UHFFFAOYSA-N
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Description

methyl 4-(5-bromopentoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromopentyloxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-bromopentoxy)-3-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 5-bromopentanol.

    Esterification: The 3-methoxybenzoic acid is first esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

    Etherification: The methyl ester is then reacted with 5-bromopentanol in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(5-bromopentoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentyloxy group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amines or thiols.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

methyl 4-(5-bromopentoxy)-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(5-bromopentoxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromopentyloxy group can interact with biological molecules, leading to various biochemical effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopentyloxy)-benzoic acid methyl ester
  • 4-(5-Bromopentyloxy)-3-methyl-benzoic acid methyl ester
  • 4-(5-Bromopentyloxy)-3-ethoxy-benzoic acid methyl ester

Uniqueness

methyl 4-(5-bromopentoxy)-3-methoxybenzoate is unique due to the presence of both the bromopentyloxy and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H19BrO4

Molecular Weight

331.20 g/mol

IUPAC Name

methyl 4-(5-bromopentoxy)-3-methoxybenzoate

InChI

InChI=1S/C14H19BrO4/c1-17-13-10-11(14(16)18-2)6-7-12(13)19-9-5-3-4-8-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

RVQPBCBFVAGPST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl vanillate (9.109 g, 50 mmol) in acetone (200 mL) were added K2CO3 (27.64 g, 200 mmol) and 1,5-dibromopentane (20.4 mL, 150 mmol). The resulting mixture was heated to reflux. After 6 h, TLC showed no starting material left. The mixture was cooled to rt, and the solid was removed by filtration. The filtrate was concentrated. Purification by flash chromatography (silica gel, 8:2 hexanes/EtOAc) afforded 4-(5-bromopentyloxy)-3-methoxy-benzoic acid methyl ester 15 as white solid (13.65 g, 82%): 1HNMR (300 MHz, CDCl3) δ 1.60-1.66 (m, 2H), 1.85-1.97 (m, 4H), 3.42 (t, J=5.0 Hz, 2H), 3.87 (s, 3H), 3.89 (s, 3H), 4.06 (t, J=5.0 Hz, 2H), 6.85 (d, J=6.3 Hz, 1H), 7.52 (d, J=1.5 Hz, 1H), 7.63 (dd, J=6.3, 1.5 Hz, 1H); EIMS m/z 353 and 355 ([M]++Na).
Quantity
9.109 g
Type
reactant
Reaction Step One
Name
Quantity
27.64 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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